(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-7-16(8-6-15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)18-4-2-3-17(23)13-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUHZVJNCDCQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 3-fluorophenyl hydrazine and a suitable pyrimidine derivative under acidic or basic conditions.
Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine, usually in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Tolyl Methanone Group: Finally, the piperazine derivative is acylated with p-tolyl methanone chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the tolyl methanone group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorophenyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the tolyl methanone group.
Reduction: Reduced forms of the triazolopyrimidine core or the fluorophenyl group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, making it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Triazolopyrimidine Substituents: The 3-fluorophenyl group in the target compound vs. the 4-methylphenyl in Analogue 1 introduces distinct electronic effects. Fluorine’s electronegativity may enhance binding to polar regions of target proteins, while methyl groups increase hydrophobicity . The p-tolyl group (target) vs. Methoxy groups can engage in polar interactions, whereas methyl groups prioritize lipophilicity .
2-Methoxyphenyl (Analogue 2) introduces ortho-substitution, which may sterically hinder interactions with flat binding pockets compared to para-substituted analogues .
Piperazine Linker :
All three compounds retain the piperazine moiety, suggesting a conserved role in maintaining conformational flexibility and solubility.
Computational Similarity Analysis
Using cheminformatics principles, the Tanimoto similarity index (based on Morgan fingerprints) and Dice coefficient are commonly employed to quantify structural similarity .
- Target vs. Analogue 1: Moderate similarity (~60–70%) due to shared triazolopyrimidine and piperazine cores but divergent methanone substituents.
- Target vs. Analogue 2: Higher similarity (~75–80%) owing to identical triazolopyrimidine substituents and piperazine linkers, differing only in the methanone aromatic ring.
These metrics align with the "similar property principle," where higher similarity correlates with overlapping biological activities . However, "activity cliffs" (minor structural changes causing drastic activity shifts) cannot be ruled out without experimental validation .
Research Findings and Implications
Electron-Withdrawing vs. Donor Groups: Fluorine (target) and trifluoromethyl (Analogue 1) may enhance binding to kinases requiring electron-deficient aromatic interactions, whereas methoxy groups (Analogue 2) could favor targets with polar residues . The p-tolyl group’s hydrophobicity (target) may improve blood-brain barrier penetration compared to Analogue 2’s methoxyphenyl, which is more polar .
Synthetic Accessibility :
- The 3-fluorophenyl substituent (target) requires precise regioselective synthesis, increasing complexity compared to 4-methylphenyl (Analogue 1) .
Biological Activity
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a piperazine ring and a p-tolyl moiety. Its structural uniqueness is expected to influence its biological interactions significantly.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22FN7O |
| Molecular Weight | 393.45 g/mol |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes within cells. Preliminary studies suggest that it may inhibit key pathways involved in cancer cell proliferation and survival. The interaction with poly(ADP-ribose) polymerase (PARP) has been noted as a significant mechanism through which this compound exerts its effects.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Efficacy Against Breast Cancer : A study demonstrated that related compounds showed moderate to significant efficacy against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The compound demonstrated an IC50 value comparable to established PARP inhibitors like Olaparib .
- Mechanistic Insights : The inhibition of PARP1 activity was confirmed through various assays, including Western blot analysis and cell viability assays. Notably, the compound enhanced the cleavage of PARP1 and increased the phosphorylation of H2AX, markers indicative of DNA damage response .
Other Biological Activities
Beyond anticancer properties, compounds structurally related to this molecule have shown promise in other areas:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens, indicating a broader therapeutic potential beyond oncology .
Case Study 1: Inhibition of PARP1
In a controlled laboratory setting, compounds similar to this compound were tested for their ability to inhibit PARP1. The results indicated that specific derivatives could inhibit PARP1 catalytic activity by over 80% at optimal concentrations (100 µM), showcasing their potential as therapeutic agents in cancer treatment .
Case Study 2: Cellular Response
In another study focusing on cellular responses to treatment with these compounds, researchers observed increased apoptosis in treated cancer cells compared to controls. The activation of CASPASE 3/7 pathways further confirmed the pro-apoptotic effects induced by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
